molecular formula C13H20N2 B5681726 1-methyl-4-(2-methylbenzyl)piperazine

1-methyl-4-(2-methylbenzyl)piperazine

Cat. No. B5681726
M. Wt: 204.31 g/mol
InChI Key: ASNZWAPWDAKYIU-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methylbenzyl)piperazine (MMBP) is a chemical compound that has been widely studied for its potential applications in scientific research. MMBP is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(2-methylbenzyl)piperazine is not yet fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter release. 1-methyl-4-(2-methylbenzyl)piperazine has been found to inhibit the release of glutamate, an excitatory neurotransmitter, and to enhance the release of GABA, an inhibitory neurotransmitter. This suggests that 1-methyl-4-(2-methylbenzyl)piperazine may have a regulatory effect on neuronal signaling, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects:
1-methyl-4-(2-methylbenzyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release. It has also been found to have anxiolytic and antipsychotic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-methyl-4-(2-methylbenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments.

Future Directions

There are several potential future directions for research on 1-methyl-4-(2-methylbenzyl)piperazine, including the development of new pharmacological agents based on its mechanism of action, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 1-methyl-4-(2-methylbenzyl)piperazine.

Synthesis Methods

1-methyl-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-methyl-4-(2-methylbenzyl)piperazine as the main product, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

1-methyl-4-(2-methylbenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make 1-methyl-4-(2-methylbenzyl)piperazine a promising candidate for further investigation into the mechanisms of neuronal signaling and the development of new pharmacological agents.

properties

IUPAC Name

1-methyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-5-3-4-6-13(12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZWAPWDAKYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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